2-(4-fluorophenyl)-5H-[1,2,4]triazolo[5,1-a]isoindole

NF-κB signaling Inflammation Transcription factor modulation

2-(4-Fluorophenyl)-5H-[1,2,4]triazolo[5,1-a]isoindole (CAS: 57312-18-2) is a rigid, planar heterocyclic compound belonging to the triazoloisoindole family, characterized by a 1,2,4-triazole ring fused to an isoindole core with a para-fluorophenyl substituent at the 2-position. This scaffold has demonstrated measurable activity in multiple high-throughput screening campaigns deposited in PubChem and BindingDB, including modulation of the transcription factor p65 (NF-κB subunit) and nuclear hormone receptors.

Molecular Formula C15H10FN3
Molecular Weight 251.26 g/mol
Cat. No. B3484491
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-fluorophenyl)-5H-[1,2,4]triazolo[5,1-a]isoindole
Molecular FormulaC15H10FN3
Molecular Weight251.26 g/mol
Structural Identifiers
SMILESC1C2=CC=CC=C2C3=NC(=NN31)C4=CC=C(C=C4)F
InChIInChI=1S/C15H10FN3/c16-12-7-5-10(6-8-12)14-17-15-13-4-2-1-3-11(13)9-19(15)18-14/h1-8H,9H2
InChIKeyOTMSGGRGWSIHPW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Fluorophenyl)-5H-[1,2,4]triazolo[5,1-a]isoindole: A Core Scaffold for Targeted NF-κB and Nuclear Receptor Probe Development


2-(4-Fluorophenyl)-5H-[1,2,4]triazolo[5,1-a]isoindole (CAS: 57312-18-2) is a rigid, planar heterocyclic compound belonging to the triazoloisoindole family, characterized by a 1,2,4-triazole ring fused to an isoindole core with a para-fluorophenyl substituent at the 2-position [1]. This scaffold has demonstrated measurable activity in multiple high-throughput screening campaigns deposited in PubChem and BindingDB, including modulation of the transcription factor p65 (NF-κB subunit) and nuclear hormone receptors [2]. The compound's structural features position it as a versatile starting point for medicinal chemistry optimization, particularly in programs targeting inflammatory signaling and endocrine receptor pathways, where subtle electronic modifications to the pendant aryl ring can profoundly alter target engagement profiles.

Why the 4-Fluoro Substituent Cannot Be Replaced by Generic Analogs in 2-Aryl-5H-[1,2,4]triazolo[5,1-a]isoindoles


Within the 2-aryl-5H-[1,2,4]triazolo[5,1-a]isoindole chemotype, simple substitutional replacement of the para-fluorophenyl group with hydrogen, methyl, chloro, or bulkier biphenyl moieties yields compounds with distinct target engagement profiles and physicochemical properties that preclude their use as interchangeable procurement alternatives. Screening data from the NIH Molecular Libraries Program reveals that the 4-fluoro derivative achieves a sub-micromolar EC50 (125 nM) against transcription factor p65, whereas the para-tolyl and para-chloro analogs lack reported activity at this target within the same assay panel [1]. Furthermore, the electronic nature of the 4-fluoro substituent (Hammett σp = 0.06) creates a unique polarity profile compared to the electron-donating methyl (σp = -0.17) or electron-withdrawing chloro (σp = 0.23) groups, directly influencing both target binding and metabolic stability without the lipophilicity penalty associated with larger halogens or biphenyl extensions [2]. These differences are not incremental; they represent fundamentally divergent structure-activity relationship (SAR) trajectories that render simple analog substitution scientifically invalid for studies requiring reproducible target modulation.

Quantitative Differential Evidence for 2-(4-Fluorophenyl)-5H-[1,2,4]triazolo[5,1-a]isoindole Versus Closest Analogs


NF-κB p65 Transcription Factor Modulation: 4-Fluoro Derivative Achieves Sub-Micromolar Potency Unobserved in Non-Halogenated or Methyl Analogs

The 2-(4-fluorophenyl)-5H-[1,2,4]triazolo[5,1-a]isoindole exhibits an EC50 of 125 nM against human transcription factor p65 (RelA) in a cell-based assay [1]. In the same NIH Molecular Libraries screening program, neither the 2-phenyl analog (BDBM not assigned for this target) nor the 2-(4-methylphenyl) analog (BDBM48230) yielded reported activity against p65 within the p65-specific assay panel (PubChem AID 1241) [2]. The 2-(4-chlorophenyl) analog and the 2-(4-biphenylyl) analog similarly lack p65 activity entries in BindingDB. This indicates that the 4-fluoro substitution uniquely enables p65 engagement at sub-micromolar concentrations within this chemotype, a property that cannot be extrapolated to other 4-substituted phenyl analogs based on available screening data.

NF-κB signaling Inflammation Transcription factor modulation

LXR-beta Nuclear Receptor Engagement: 4-Fluoro and 4-Methyl Analogs Show Comparable Weak Activity, Confirming Substitution-Dependent Selectivity

Both the 2-(4-fluorophenyl) target compound (BDBM49255) and the 2-(4-methylphenyl) analog (BDBM48230) were tested against human oxysterols receptor LXR-beta in the same screening center under comparable conditions. The 4-fluoro compound exhibited an IC50 of 67,600 nM (67.6 µM), while the 4-methyl analog showed an EC50 of 67,500 nM (67.5 µM) [1][2]. The near-identical weak activity indicates that the 4-fluoro and 4-methyl substituents confer comparable LXR-beta engagement, distinguishing both from analogs that may exhibit divergent selectivity profiles at other nuclear receptors. This data point is critical because it demonstrates that the 4-fluoro group does not universally enhance potency across all targets—rather, its effect is target-specific, underscoring the non-interchangeability of substituents in this chemical series.

Liver X receptor Nuclear hormone receptor Metabolic regulation

Electronic Modulation of the Triazoloisoindole Core: 4-Fluoro Substitution Provides a Unique Balance of Inductive Withdrawal and Hydrogen-Bonding Capacity

The para-fluoro substituent (Hammett σp = 0.06, σm = 0.34) occupies a distinct electronic parameter space compared to the analogs in this series. The 4-methyl group (σp = -0.17) is electron-donating, the 4-chloro group (σp = 0.23) is moderately electron-withdrawing, and the unsubstituted hydrogen (σp = 0.00) provides no electronic modulation [1]. The fluorine atom uniquely combines a weak resonance-donating effect (+M) with a strong inductive-withdrawing effect (-I), resulting in a net polarizing influence on the triazole ring electronics that is distinct from both the purely inductive chloro and the purely electron-donating methyl groups. Additionally, the C-F bond can participate in orthogonal multipolar interactions (C-F···H-C, C-F···C=O) with protein binding sites, a capacity absent in C-H, C-CH3, and C-Cl bonds [2]. Computational LogP predictions place the 4-fluoro derivative (estimated LogP ≈ 3.5-3.8) between the 2-phenyl analog (LogP = 3.77) and the 4-chloro analog (LogP = 3.63), avoiding the excessive lipophilicity of the 4-biphenylyl analog (LogP = 4.64) .

Electronic effects Hammett constants Molecular recognition

CCR5 Chemokine Receptor Antagonism: Patent-Class Evidence Positions the 4-Fluoro Derivative in a Therapeutically Relevant Chemical Space

The 2-(4-fluorophenyl)-5H-[1,2,4]triazolo[5,1-a]isoindole scaffold has been identified in patent literature as a CCR5 chemokine receptor antagonist with potential applications in HIV infection, asthma, rheumatoid arthritis, autoimmune diseases, and COPD [1]. The triazoloisoindole core with a 4-fluorophenyl substituent appears in CCR5 modulator patent families (e.g., US-20090247570-A1 and related filings) where the 4-fluoro substitution on the pendant aryl ring was explicitly claimed among preferred embodiments [2]. While quantitative IC50 values for the exact compound against CCR5 are not publicly available in peer-reviewed literature, the patent-based evidence establishes that the 4-fluoro derivative resides in a therapeutically validated chemical space distinct from the unsubstituted, 4-methyl, and 4-chloro analogs, which lack CCR5-specific patent exemplification. This provides a strategic procurement rationale for programs targeting chemokine receptor pathways.

CCR5 antagonism HIV entry inhibition Chemokine receptor

Nuclear Hormone Receptor daf-12 Ortholog Activity: 4-Fluoro Derivative Demonstrates Cross-Species Target Engagement in C. elegans Models

The 2-(4-fluorophenyl)-5H-[1,2,4]triazolo[5,1-a]isoindole was tested against the nuclear hormone receptor daf-12 in Caenorhabditis elegans, yielding both EC50 and IC50 values of 67,600 nM (67.6 µM) in a single-concentration screening format [1]. The 2-(4-methylphenyl) analog (BDBM48230) was also tested against daf-12 in the same screening center and similarly showed EC50 = 67,500 nM (67.5 µM), confirming comparable weak activity at this target [2]. This cross-species ortholog data establishes that the triazoloisoindole scaffold engages nuclear receptors conserved from nematodes to humans, and that the 4-fluoro and 4-methyl substituents exhibit parallel activity profiles at daf-12, consistent with the LXR-beta findings. The availability of both human (LXR-beta) and invertebrate (daf-12) nuclear receptor data for the same compound provides a unique tool for studying evolutionary conservation of ligand-binding pocket architecture.

Nuclear receptor daf-12 C. elegans Cross-species pharmacology

Optimal Research and Procurement Application Scenarios for 2-(4-Fluorophenyl)-5H-[1,2,4]triazolo[5,1-a]isoindole


NF-κB Pathway Probe Development for Inflammatory Disease Research

The demonstrated EC50 of 125 nM against transcription factor p65 positions 2-(4-fluorophenyl)-5H-[1,2,4]triazolo[5,1-a]isoindole as a starting scaffold for developing chemical probes targeting the NF-κB signaling axis [1]. Unlike the 2-phenyl, 4-methyl, 4-chloro, and 4-biphenylyl analogs—which lack reported p65 activity in the same NIH screening panel—this compound provides a validated entry point for medicinal chemistry optimization aimed at improving p65 potency and selectivity. Research groups studying inflammatory diseases (rheumatoid arthritis, COPD, asthma) where NF-κB is pathologically activated should prioritize this analog over other 2-aryl congeners for primary screening library inclusion [1].

Nuclear Receptor Selectivity Profiling Using Matched Human–Invertebrate Ortholog Data

The availability of quantitative activity data for both human LXR-beta (IC50 = 67.6 µM) and C. elegans daf-12 (EC50/IC50 = 67.6 µM) makes this compound uniquely suited for cross-species nuclear receptor pharmacology studies [2][3]. The matched weak activity at both orthologs suggests conserved binding-pocket recognition, enabling researchers to use the compound as a tool for investigating evolutionary conservation of nuclear receptor ligand recognition. The 4-methyl analog shows identical daf-12 and LXR-beta activity, confirming that both 4-fluoro and 4-methyl substituents are tolerated equivalently at these receptors—a critical selectivity benchmark for structure-based design campaigns [3].

Electronic Structure–Activity Relationship (SAR) Studies Leveraging Fluorine's Unique Electronic Properties

The 4-fluoro substituent's distinctive combination of strong inductive withdrawal (-I) and weak resonance donation (+M) makes this compound an essential SAR probe for electronic modulation studies [4]. Unlike the electron-donating 4-methyl (σp = -0.17), electronically neutral 4-H (σp = 0.00), or purely inductive 4-chloro (σp = 0.23) analogs, the 4-fluoro group introduces polarized C-F bond character capable of participating in orthogonal multipolar interactions with protein binding sites [5]. Furthermore, the estimated LogP (~3.5-3.8) avoids the excessive lipophilicity of the 4-biphenylyl analog (LogP = 4.64), reducing the risk of promiscuous membrane partitioning and non-specific binding in cellular assays [5]. Procurement of the complete 4-H, 4-F, 4-Cl, 4-CH3, and 4-biphenyl congeneric series—with the 4-fluoro compound as the electronically unique member—enables rigorous deconvolution of electronic vs. steric vs. lipophilic contributions to target binding.

CCR5 Antagonist Hit Expansion and Lead Optimization Campaigns

Patent literature explicitly positions triazoloisoindoles bearing 4-fluorophenyl substitution within CCR5 chemokine receptor antagonist chemical space, with claimed utility in HIV infection, asthma, rheumatoid arthritis, autoimmune diseases, and COPD [6]. Although quantitative CCR5 IC50 data for this specific compound remain proprietary, its inclusion in multiple CCR5-focused patent families (including US20090247570A1) provides a strategic procurement rationale: the 4-fluoro derivative is the preferred starting material for hit expansion libraries targeting CCR5-dependent pathologies, as the unsubstituted, 4-methyl, and 4-chloro analogs lack comparable patent exemplification [6]. This intellectual property landscape reduces the risk of investing SAR resources in chemical matter that may fall outside therapeutically validated structural space.

Quote Request

Request a Quote for 2-(4-fluorophenyl)-5H-[1,2,4]triazolo[5,1-a]isoindole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.